(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
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Overview
Description
Palonosetron N-oxide is a metabolite of palonosetron, a serotonin (5-HT) receptor subtype 5-HT 3 antagonist. Palonosetron is primarily used for the prevention and treatment of chemotherapy-induced nausea and vomiting. Palonosetron N-oxide is formed as a degradation product under oxidative stress conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palonosetron N-oxide involves the oxidation of palonosetron. This can be achieved using various oxidizing agents under controlled conditions. The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of palonosetron N-oxide typically involves large-scale oxidation processes. These processes are designed to ensure high yield and purity of the final product. The exact methods and conditions used in industrial production are often proprietary and may involve the use of specialized equipment and reagents.
Chemical Reactions Analysis
Types of Reactions
Palonosetron N-oxide primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of palonosetron N-oxide can yield palonosetron, while substitution reactions can produce various derivatives.
Scientific Research Applications
Palonosetron N-oxide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation of palonosetron.
Biology: It is used in studies to understand the metabolic pathways and degradation products of palonosetron.
Medicine: Research on palonosetron N-oxide helps in understanding the pharmacokinetics and pharmacodynamics of palonosetron.
Mechanism of Action
Palonosetron N-oxide, like palonosetron, acts as a selective serotonin 5-HT 3 receptor antagonist. It inhibits serotonin on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone. This inhibition prevents the activation of the vomiting reflex, thereby preventing nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
Palonosetron: The parent compound, used for the prevention and treatment of chemotherapy-induced nausea and vomiting.
Granisetron: Another 5-HT 3 receptor antagonist used for similar indications.
Ondansetron: A widely used 5-HT 3 receptor antagonist for the prevention of nausea and vomiting.
Uniqueness
Palonosetron N-oxide is unique in that it is a specific metabolite of palonosetron, formed under oxidative stress conditions. Its study provides insights into the stability and degradation pathways of palonosetron, which is crucial for ensuring the efficacy and safety of palonosetron formulations .
Properties
IUPAC Name |
(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2/t13?,15-,17+,21?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQIWUDYGYXXEA-LAPQXDEUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4C[N+]5(CCC4CC5)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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